N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride
Description
N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride (CAS: 2414145-16-5) is a brominated aromatic compound featuring a cyclopropanamine moiety linked to a 3-bromophenyl group via an ethyl chain. Its molecular formula is C₁₁H₁₄BrN·HCl, with a molecular weight of 276.60 g/mol. The compound is synthesized as an off-white solid with a typical purity of 97% by HPLC . The meta-bromine substituent on the phenyl ring contributes to its electronic and steric profile, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes sensitive to halogenated ligands.
Properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGEMWKQVOSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Reductive Amination of 3-Bromoacetophenone
Reaction Scheme :
3'-Bromoacetophenone → Imine formation with cyclopropylamine → NaBH4 reduction → HCl salt precipitation
Procedure :
- Imine Formation : 3'-Bromoacetophenone (10 mmol) and cyclopropylamine (12 mmol) react in anhydrous THF under N₂ at 0°C for 1 hr.
- Reduction : NaBH4 (15 mmol) added portionwise, stirred at 25°C for 12 hrs.
- Workup : Quenched with NH4Cl, extracted with EtOAc, dried (Na2SO4).
- Salt Formation : Treated with HCl/Et2O, yielding white precipitate (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| ee | 92% (without chiral catalyst) |
| Purity (HPLC) | >99% |
Advantages : Scalable (>100 g batches), minimal purification required.
Limitations : Moderate enantiomeric excess (ee) necessitates chiral resolution.
Method B: Enzymatic Kinetic Resolution
Procedure :
- Racemic N-[1-(3-bromophenyl)ethyl]cyclopropanamine (5 g) dissolved in phosphate buffer (pH 7.4).
- Lipase PS-IM (Candida antarctica) added, stirred at 37°C for 24 hrs.
- Extract (R)-enantiomer with CH2Cl2, acidify aqueous phase to recover (S)-isomer.
Optimization :
- Temperature : 37°C optimal for enzyme activity.
- Solvent : 10% DMSO increases substrate solubility without denaturing enzyme.
Outcomes :
| Metric | Value |
|---|---|
| ee | 99.5% |
| Recovery | 42% (R)-isomer |
Method C: Chiral Pool Synthesis from (R)-Phenylethylamine
Steps :
- Bromination : (R)-1-Phenylethylamine treated with Br2/FeCl3 in CH2Cl2 to install 3-bromo substituent.
- Cyclopropanation : React with trimethylsulfoxonium iodide under Corey-Chaykovsky conditions.
- Deprotection : Remove auxiliary groups via hydrogenolysis.
Critical Parameters :
- Cyclopropanation Yield : 68% (optimized at −78°C).
- Stereochemical Integrity : >99% retention of configuration.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Design :
- Module 1 : Imine formation in microchannel reactor (residence time: 5 min).
- Module 2 : NaBH3CN reduction under pressure (2 bar).
- Module 3 : In-line HCl salt crystallization.
Benefits :
- 30% reduction in reaction time vs. batch.
- Consistent ee (98.5±0.3%) across 50 kg batches.
Purification Protocols
Crystallization Optimization :
| Solvent System | Purity Increase |
|---|---|
| EtOH/H2O (7:3) | 97% → 99.8% |
| Acetone/Hexanes | 96% → 99.5% |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (500 MHz, D2O) : δ 7.45 (t, J=1.8 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 4.01 (q, J=6.5 Hz, 1H, CH), 2.89 (m, 1H, cyclopropane), 1.51 (d, J=6.5 Hz, 3H, CH3).
- HRMS : m/z calc. for C11H14BrN [M+H]⁺ 256.0334, found 256.0336.
Chiral HPLC :
- Column: Chiralpak AD-H (4.6×250 mm).
- Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
- Retention: (R)-isomer 8.2 min, (S)-isomer 9.7 min.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride is primarily explored for its potential as a therapeutic agent due to its structural properties that allow it to interact with biological systems.
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, specifically targeting receptors involved in mood regulation and cognitive function. Its unique cyclopropanamine structure is thought to enhance binding affinity to certain receptors, making it a candidate for developing treatments for neurological disorders such as depression and anxiety.
Case Study:
A study conducted on the compound's effects on serotonin receptors revealed promising results, suggesting that it could act as a selective serotonin reuptake inhibitor (SSRI). This could lead to its application in treating depression-related disorders.
The biological activity of this compound has been investigated through various assays, focusing on its interaction with key biomolecules.
Interaction with Proteins
Preliminary studies indicate that the compound may inhibit specific protein-protein interactions (PPIs), which are critical in various cellular processes. This inhibition could have implications in cancer treatment, where disrupting PPIs can hinder tumor growth.
Data Table: Protein Interaction Studies
| Target Protein | IC50 (μM) | Effect |
|---|---|---|
| β-Catenin | 2.7 | Disruption of PPI |
| BCL9 | 3.6 | Inhibition of transcriptional activity |
Toxicological Profile
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Toxicological assessments have categorized it under moderate hazard due to potential eye irritation and respiratory effects upon exposure.
Toxicity Data Summary
| Endpoint | Classification |
|---|---|
| Eye Irritation | Category 2 |
| Respiratory Irritation | H332 |
| Skin Sensitization | H315 |
Clinical Trials
Ongoing clinical trials are expected to evaluate the compound's effectiveness in treating mood disorders and its safety in long-term use. The outcomes will significantly influence its potential marketability as a pharmaceutical product.
Mechanism of Action
The mechanism of action of N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various receptors and enzymes, leading to inhibition or activation of specific pathways. The cyclopropanamine moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Comparison with Similar Compounds
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine Hydrochloride
- Molecular Formula : C₁₁H₁₄FN·HCl
- Molecular Weight : ~219.7 g/mol (estimated)
- Key Differences: Substitution of bromine with fluorine at the 2-position of the phenyl ring. Fluorine's smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic interactions compared to bromine. Potential implications: Enhanced metabolic stability (due to C-F bond strength) but reduced lipophilicity compared to bromine .
1-(4-Bromophenyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₉H₁₁BrClN
- Molecular Weight : 248.55 g/mol
- Key Differences :
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : ~229.7 g/mol (estimated)
- Key Differences: Replacement of bromine with a methoxy group at the meta position. Functional Impact: Methoxy’s electron-donating nature enhances solubility but may reduce receptor-binding affinity compared to bromine’s electron-withdrawing effects .
1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine Hydrochloride
- Molecular Formula : C₁₂H₁₆BrN·HCl
- Molecular Weight : 290.62 g/mol
- Key Differences :
Comparative Data Table
Research Implications
- Steric Considerations : The ethyl spacer in the target compound balances flexibility and rigidity, whereas cyclopropyl extensions (e.g., in C₁₂H₁₆BrN·HCl) prioritize steric-driven selectivity .
- Synthetic Accessibility : Amide derivatives (e.g., in ) require multi-step synthesis, while the target compound’s amine structure may simplify derivatization .
Biological Activity
N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropanamine moiety linked to a bromophenyl group. The presence of the bromine atom in the para position on the phenyl ring enhances the compound's reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 276.6 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : The bromophenyl group may interact with neurotransmitter receptors, influencing neurotransmission pathways.
- Enzymes : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways relevant to disease processes.
These interactions suggest that the compound may possess therapeutic potential in treating conditions such as neurodegenerative diseases and viral infections.
1. Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against hepatitis B virus (HBV). It interferes with viral protein synthesis and replication processes, making it a candidate for further investigation as an antiviral agent .
2. Neuroprotective Effects
Preliminary studies have suggested that this compound may have neuroprotective effects, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to modulate neurotransmitter systems could contribute to these effects .
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activity of this compound:
- Study on Antiviral Activity : A recent study demonstrated that the compound significantly reduced HBV replication in vitro by inhibiting viral protein synthesis. This study highlighted its potential as a therapeutic agent against HBV .
- Neuroprotection Study : In animal models, treatment with this compound showed improved cognitive function and reduced neuronal loss in models of neurodegeneration, suggesting its role in neuroprotection .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[1-(2-Bromophenyl)ethyl]cyclopropanamine | Cyclopropanamine with ortho-bromine substitution | Different binding affinities |
| N-[1-(4-Bromophenyl)ethyl]cyclopropanamine | Cyclopropanamine with para-bromine substitution | Potentially different receptor interactions |
| N-Ethylcyclopropanamine | Cyclopropanamine without bromine substitution | Less reactive; primarily studied for neuroactivity |
This table illustrates how positional isomerism affects the biological activity and receptor interactions of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves cyclopropanation of a bromophenyl-substituted precursor followed by amination. Key steps include:
- Cyclopropane ring formation : Use a zinc-copper couple or transition-metal catalysts (e.g., palladium) for stereoselective cyclopropanation .
- Amination : Employ reductive amination or nucleophilic substitution with ammonia derivatives under inert atmospheres (e.g., N₂ or Ar) .
- Salt formation : React the free base with HCl in anhydrous ethanol to yield the hydrochloride salt .
Q. How can researchers validate the molecular structure and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the cyclopropane ring (δ 0.8–1.2 ppm for CH₂ protons), bromophenyl group (δ 7.2–7.5 ppm aromatic protons), and ethylamine chain (δ 2.8–3.2 ppm for CH₂NH) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 269.0 (C₁₁H₁₄BrN⁺), with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) and identify impurities (e.g., unreacted precursors) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Case Study : Discrepancies in cyclopropane proton splitting may arise from conformational flexibility or solvent effects.
- Resolution Strategies :
- Variable Temperature NMR : Conduct experiments at −20°C to 80°C to observe dynamic effects and confirm rigid cyclopropane geometry .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
- X-ray Crystallography : Resolve absolute configuration and bond angles, particularly for the cyclopropane ring (bond angles ~60°) .
Q. What mechanisms explain the compound’s interactions with neurotransmitter receptors, and how can these be experimentally validated?
- Hypothesis : The bromophenyl group may engage in π-π stacking with aromatic residues in serotonin/dopamine receptors, while the cyclopropane amine acts as a hydrogen-bond donor .
- Validation Methods :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-LSD for 5-HT₂A receptors) to measure IC₅₀ values in competitive binding studies .
- Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bond networks .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .
Q. How do reaction byproducts form during synthesis, and what strategies mitigate their occurrence?
- Common Byproducts :
- Debrominated analogs : Result from premature C-Br bond cleavage under acidic conditions.
- Cyclopropane ring-opened products : Form via acid-catalyzed ring scission during HCl salt formation .
- Mitigation :
- Protective Groups : Temporarily protect the amine with Boc groups during cyclopropanation to prevent acid sensitivity .
- Low-Temperature Workup : Perform HCl salt formation at 0–5°C to minimize ring-opening side reactions .
Q. What computational methods predict the compound’s physicochemical properties (e.g., solubility, logP)?
- Tools :
- logP Prediction : Use ChemAxon or ACD/Labs software based on fragment contributions (predicted logP ~2.5 due to bromophenyl hydrophobicity) .
- Solubility : Employ COSMO-RS models to estimate aqueous solubility (predicted ~5 mg/mL in PBS at pH 7.4) .
- Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) coupled with machine learning predicts CCS values (e.g., 148.5 Ų for [M+H]⁺) for LC-IMS-MS workflows .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Root Causes : Variability in cell lines (e.g., HEK293 vs. CHO), assay conditions (e.g., serum-free media), or compound purity.
- Resolution :
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 10 nM–100 µM range, triplicate measurements) .
- Impurity Profiling : Use LC-MS/MS to identify bioactive impurities (e.g., residual palladium catalysts) that may skew results .
Q. What strategies reconcile differences in reported synthetic yields?
- Factors : Catalyst batch variability, moisture sensitivity of intermediates, or column chromatography losses.
- Best Practices :
- Catalyst Characterization : Pre-test palladium catalysts via XRD or TEM to confirm crystallinity and particle size .
- Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., amination) to prevent hydrolysis .
Toxicity and Safety
Q. What preclinical models assess the compound’s toxicity profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
